2,4,5-Triiodo-1,3-oxazole
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Description
Oxazole is a class of organic compounds that contain a five-membered heterocyclic ring structure with two adjacent heteroatoms—one oxygen atom and one nitrogen atom . The position of these atoms in the ring can vary, leading to different types of oxazoles .
Synthesis Analysis
The synthesis of oxazoles often involves the reaction of aroylmethylidene malonates with nitriles . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom and one nitrogen atom . The exact structure of “2,4,5-Triiodo-1,3-oxazole” would have three iodine atoms attached to the carbon atoms at the 2nd, 4th, and 5th positions of the oxazole ring .Chemical Reactions Analysis
The chemical reactions of oxazoles can be quite diverse, depending on the substituents attached to the ring . For instance, oxazoles can undergo direct arylation and alkenylation .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazoles can vary greatly depending on their structure . For instance, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,5-triiodo-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3I3NO/c4-1-2(5)8-3(6)7-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBZYNFSHYDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=N1)I)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3I3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Triiodo-1,3-oxazole |
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